molecular formula C8H12Cl2O4 B14732502 (2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate CAS No. 6973-76-8

(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate

Cat. No.: B14732502
CAS No.: 6973-76-8
M. Wt: 243.08 g/mol
InChI Key: GQLLNRQZPDXYSF-OLQVQODUSA-N
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Description

(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of two chloroacetyl groups attached to a butane backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate typically involves the esterification of butane-2,3-diol with chloroacetic acid. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The process can be summarized as follows:

    Reactants: Butane-2,3-diol and chloroacetic acid.

    Catalyst: Sulfuric acid or another strong acid.

    Conditions: The reaction mixture is heated to a temperature of around 60-80°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloroacetyl groups can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.

    Oxidation: The compound can be oxidized to form various oxidation products depending on the reagents used.

Common Reagents and Conditions

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted amides or thioesters.

    Hydrolysis: Production of butane-2,3-diol and chloroacetic acid.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate involves its interaction with nucleophiles in biological systems. The chloroacetyl groups can react with amino groups in proteins, leading to the formation of covalent bonds. This can result in the modification of protein function and activity. The compound may also interact with other cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate is unique due to the presence of two chloroacetyl groups, which confer distinct reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.

Properties

CAS No.

6973-76-8

Molecular Formula

C8H12Cl2O4

Molecular Weight

243.08 g/mol

IUPAC Name

[(2R,3S)-3-(2-chloroacetyl)oxybutan-2-yl] 2-chloroacetate

InChI

InChI=1S/C8H12Cl2O4/c1-5(13-7(11)3-9)6(2)14-8(12)4-10/h5-6H,3-4H2,1-2H3/t5-,6+

InChI Key

GQLLNRQZPDXYSF-OLQVQODUSA-N

Isomeric SMILES

C[C@H]([C@H](C)OC(=O)CCl)OC(=O)CCl

Canonical SMILES

CC(C(C)OC(=O)CCl)OC(=O)CCl

Origin of Product

United States

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